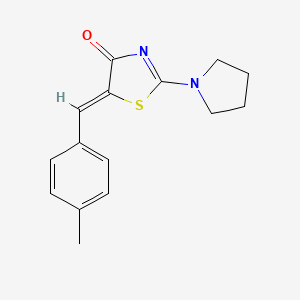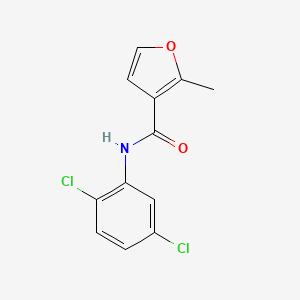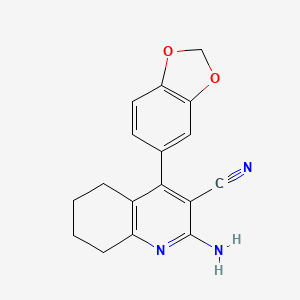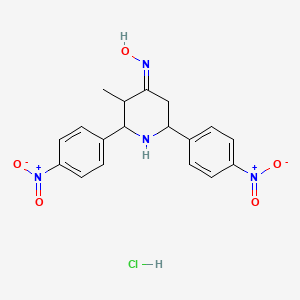
5-(4-methylbenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar thiazole derivatives typically involves cyclization reactions and the formation of a thiazole ring through condensation processes. These methods often require specific reactants, catalysts, and controlled conditions to ensure the formation of the desired compound with high purity and yield. The detailed synthesis methods can vary based on the desired substitution patterns on the thiazole ring and the side chains involved.
Molecular Structure Analysis
The molecular structure of thiazole derivatives like our compound is characterized by X-ray crystallography, NMR, and IR spectroscopy. These methods provide insights into the arrangement of atoms, the configuration of the thiazole ring, and the spatial relationship between different substituents. The structure is crucial for understanding the compound's reactivity and interaction with other molecules.
Chemical Reactions and Properties
Thiazole compounds participate in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions, depending on the functional groups present. Their chemical properties are influenced by the thiazole ring, which imparts stability and reactivity, allowing for further chemical modifications and applications in synthesis.
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and crystal structure, are determined by the compound's molecular structure. These properties are essential for the compound's handling, storage, and application in different environments.
Chemical Properties Analysis
The chemical properties include acidity, basicity, reactivity towards different reagents, and stability under various conditions. These properties are influenced by the presence of the thiazole ring and the specific substituents attached to it, defining the compound's behavior in chemical reactions and applications.
For further detailed information and study-specific insights, the following references can be consulted:
- (Gomathi Vellaiswamy & S. Ramaswamy, 2017) - Discusses synthesis and properties of related Co(II) complexes.
- (D. I. Antonov et al., 2021) - Explores cyclocondensation reactions relevant to thiazole chemistry.
- (S. A. Halim & M. Ibrahim, 2022) - Details on synthesis, spectral analysis, and properties of a similar novel compound.
- (Xiao-fang Li et al., 2003) - Provides insights into the molecular structure and synthesis of a related compound.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
5-(4-Methylbenzylidene)-2-(1-Pyrrolidinyl)-1,3-Thiazol-4(5H)-one and its derivatives have shown significant promise in antimicrobial research. For instance, Desai, Jadeja, and Khedkar (2022) synthesized 4-thiazolidinone hybrids, which displayed antimicrobial activity against bacterial and fungal strains. This research highlights the potential of such compounds in the development of new antimicrobial agents (Desai, Jadeja, & Khedkar, 2022).
Electrochemical and Photophysical Properties
Woodward et al. (2017) investigated N,N'-dialkylated and N,N'-dibenzylated dipyridinium thiazolo[5,4-d]thiazole derivatives, which exhibited strong blue fluorescence and reversible electrochromism. This study suggests potential applications in optoelectronic and photochemical applications, demonstrating the versatility of thiazol-4(5H)-one derivatives (Woodward et al., 2017).
Anticancer Research
The anticancer potential of thiazole derivatives has been a focus of research as well. For example, Gür et al. (2020) synthesized Schiff bases derived from 1,3,4-thiadiazole compounds and evaluated their antiproliferative properties. This research underscores the relevance of thiazole derivatives in developing new anticancer drugs (Gür et al., 2020).
Corrosion Inhibition
Thiazole derivatives also find application in the field of corrosion science. Ansari, Quraishi, and Singh (2014) studied Schiff's bases of pyridyl substituted triazoles, including thiazole derivatives, as corrosion inhibitors for mild steel. This research indicates the potential of these compounds in industrial applications to prevent corrosion (Ansari, Quraishi, & Singh, 2014).
Molecular Docking Studies
Research by Shanmugapriya et al. (2022) conducted molecular docking studies on thiazole derivatives, offering insights into their interactions with cancer proteins. This type of research is crucial for understanding the molecular mechanisms of potential pharmaceuticals (Shanmugapriya et al., 2022).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(5Z)-5-[(4-methylphenyl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-11-4-6-12(7-5-11)10-13-14(18)16-15(19-13)17-8-2-3-9-17/h4-7,10H,2-3,8-9H2,1H3/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOPZMIUSLVPJX-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methylbenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-bromophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5544947.png)

![2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5544960.png)
![4-chloro-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5544971.png)
![N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5544983.png)
![4-methoxy-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B5544990.png)
![2-methyl-4-[4-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)phenyl]-2-butanol](/img/structure/B5544997.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(5-ethyl-3-thienyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5545011.png)


![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]methanesulfonamide](/img/structure/B5545036.png)
![methyl 3-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B5545038.png)
![N-(4-chlorophenyl)-N'-[2-chloro-4-(trifluoromethyl)phenyl]urea](/img/structure/B5545042.png)
